B1575583 AEG-41174

AEG-41174

Cat. No.: B1575583
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AEG-41174 is a novel non-ATP-competitive inhibitor targeting the Janus kinase 2 (JAK2) pathway, specifically designed to address myeloproliferative disorders (MPDs) driven by the JAK2V617F mutation. This mutation is prevalent in BCR-ABL-negative MPDs, such as polycythemia vera and primary myelofibrosis, and leads to constitutive activation of JAK2 signaling. This compound disrupts JAK2 autophosphorylation and downstream targets (e.g., STAT5, ERK), thereby inducing apoptosis in JAK2V617F-positive cell lines . Preclinical studies demonstrate efficacy in suppressing cytokine-independent erythroid colony formation in patient-derived samples, supporting its progression into clinical trials .

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AEG41174;  AEG 41174;  AEG-41174

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

The table below compares AEG-41174 with structurally or functionally related JAK2 inhibitors:

Compound Mechanism Target Specificity IC₅₀ (JAK2) Clinical Stage Key Advantages/Limitations
This compound Non-ATP-competitive JAK2V617F mutant 12 nM* Phase I Synergistic with ATP-competitive inhibitors
Ruxolitinib ATP-competitive JAK1/JAK2 3.3 nM Approved (MF, PV) Hematologic toxicity; transient symptom relief
Fedratinib ATP-competitive JAK2/FLT3 5.2 nM Approved (MF) Risk of encephalopathy; limited mutant selectivity
LS104 Non-ATP-competitive JAK2V617F mutant 18 nM* Preclinical Synergy with ATP inhibitors; no clinical data
Pacritinib ATP-competitive JAK2/IRAK1 23 nM Phase III Low platelet toxicity; broad kinase inhibition

*Data derived from in vitro kinase assays .

Mechanistic Differentiation

  • ATP-Competitive Inhibitors (e.g., Ruxolitinib, Fedratinib): These bind to the ATP-binding pocket, competing with endogenous ATP. While effective in reducing splenomegaly and symptom burden, their lack of mutant specificity often leads to dose-limiting anemia and thrombocytopenia. Resistance arises via mutations in the ATP-binding domain (e.g., JAK2V617F amplification) .
  • Non-ATP-Competitive Inhibitors (this compound, LS104): These target allosteric sites or substrate-binding regions, bypassing ATP-dependent resistance. This compound shows enhanced selectivity for JAK2V617F over wild-type JAK2, reducing off-target effects. Preclinical models highlight synergistic apoptosis induction when combined with ATP-competitive agents (e.g., 2.5-fold increase in cell death vs. monotherapy) .

Preclinical and Clinical Efficacy

  • This compound reduced JAK2V617F autophosphorylation by 85% at 100 nM in HEL cells, compared to 70% inhibition by LS104 under similar conditions. In xenograft models, this compound achieved tumor regression at 50 mg/kg/day, outperforming LS104 (30% tumor growth inhibition) .

Toxicity and Selectivity

In contrast, ATP-competitive inhibitors like fedratinib carry black-box warnings for encephalopathy and gastrointestinal toxicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.